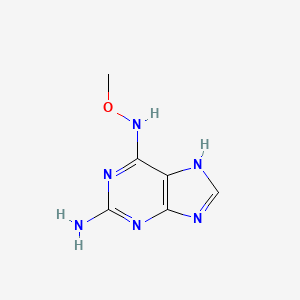

2-Amino-N(6)-methoxyadenine

説明

特性

IUPAC Name |

6-N-methoxy-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O/c1-13-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQODCRXMAXIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208999 | |

| Record name | 2-Amino-N(6)-methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-48-0 | |

| Record name | N6-Methoxy-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-methoxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N(6)-methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The synthesis begins with 2-fluoro-6-methoxyadenine, where the strongly electronegative fluorine atom at C2 activates the purine ring for nucleophilic attack. Under basic conditions, aqueous ammonia or ammonium salts displace the fluorine atom via a single-step aromatic nucleophilic substitution (SₙAr) mechanism. The methoxy group at N6 remains intact due to its electron-donating nature, which stabilizes the intermediate and directs substitution exclusively at C2.

Experimental Protocol

-

Preparation of 2-Fluoro-6-Methoxyadenine :

-

Ammonolysis Reaction :

-

2-Fluoro-6-methoxyadenine (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 10 mL).

-

Aqueous ammonia (28% w/w, 5.0 mmol) is added dropwise, and the solution is heated to 90°C for 6 hours.

-

The product is isolated by solvent evaporation under reduced pressure and recrystallized from ethanol/water (1:1).

-

Yield : 68–72% (white crystalline solid).

Purity : >95% (HPLC analysis).

Alternative Pathways: Protecting Group Strategies

While direct substitution is efficient, alternative routes employing protective groups have been explored to enhance regioselectivity. For instance, transient protection of the N6-methoxy group using acetyl or benzyl groups mitigates undesired side reactions during C2 amination. However, these methods introduce additional steps for protection and deprotection, reducing overall efficiency.

Case Study: N-Acetyl Intermediate

-

Protection of N6-Methoxy Group :

-

6-Methoxyadenine is treated with acetic anhydride in pyridine to form N6-acetyl-6-methoxyadenine.

-

-

C2 Amination :

-

The protected intermediate undergoes amination at C2 using hydroxylamine hydrochloride in ethanol under reflux.

-

-

Deprotection :

Yield : 55–60% (lower than direct SₙAr method due to multi-step process).

Optimization of Reaction Conditions

Critical parameters influencing the synthesis include temperature, solvent polarity, and reagent stoichiometry.

Temperature Effects

Solvent Selection

Stoichiometry

-

Ammonia Excess : A 5:1 molar ratio of NH₃ to substrate ensures complete substitution while minimizing side reactions.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic techniques:

Applications in Biochemical Research

This compound serves as a precursor for synthesizing modified oligonucleotides with enhanced binding affinity. Additionally, its structural similarity to N6-methyladenine (6mA)—a eukaryotic DNA modification—makes it a candidate for studying methyltransferase interactions .

化学反応の分析

Types of Reactions: 2-Amino-N(6)-methoxyadenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the adenine core.

Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenine compounds.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Amino-N(6)-methoxyadenine serves as a fundamental building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Biology

- DNA and RNA Interactions : The compound is studied for its effects on nucleic acids. It can intercalate into DNA and RNA structures, disrupting normal base pairing and affecting gene expression. This property makes it a valuable tool for understanding nucleic acid metabolism.

- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase. This inhibition could have implications for cellular replication processes.

3. Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent, particularly in treating viral infections and cancers. For instance, studies have shown that related compounds exhibit efficacy against T-cell tumors and other hematological malignancies . A Phase 1 trial is currently assessing its effectiveness against refractory hematological malignancies .

4. Industry

- Biochemical Assays : this compound is employed in the development of novel materials and as a component in biochemical assays. Its properties enable researchers to create more sensitive detection methods for various biological substances.

Case Studies

- T-cell Tumors : A study demonstrated that this compound exhibits selective efficacy against transformed T cells compared to B cells, indicating its potential use in targeted cancer therapies .

- Viral Infections : Research into related compounds has shown promise in inhibiting viral replication, suggesting that this compound may also possess antiviral properties worth exploring further.

- Biochemical Assays Development : The compound's unique properties have been leveraged to enhance the sensitivity of biochemical assays, providing researchers with improved tools for detecting biological targets.

作用機序

The mechanism of action of 2-Amino-N(6)-methoxyadenine involves its interaction with nucleic acids and proteins. The compound can bind to specific sites on DNA and RNA, affecting their structure and function. It may also interact with enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.

Molecular Targets and Pathways:

DNA/RNA Binding: The compound can intercalate into the DNA/RNA structure, disrupting normal base pairing and affecting genetic expression.

Enzyme Inhibition: It may inhibit enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 2-amino-N(6)-methoxyadenine can be contextualized by comparing it to other modified adenine derivatives and related compounds. Below is a detailed analysis:

Structural Analogues of Adenine

2-Aminoadenine

- Structural Features: Retains the adenine core but lacks the N6-methoxy group, with an amino group at C2.

- Pharmacological Activity: Known to incorporate into DNA, causing mismatches during replication. Used in studies of mutagenesis and antiviral drug design.

- Key Differences: Absence of the N6-methoxy group reduces steric hindrance and alters hydrogen-bonding capacity compared to this compound.

N6-Methoxyadenine

- Structural Features: Methoxy group at N6 but lacks the C2 amino group.

- Pharmacological Activity: Acts as an inhibitor of DNA methyltransferases and adenosine deaminases. The absence of the C2 amino group limits its ability to mimic natural nucleotides in replication.

2-Amino-N(6)-Methyladenine

- Structural Features: Methyl (-CH₃) group at N6 and amino group at C2.

- Key Differences: The methoxy group in this compound introduces stronger electron-withdrawing effects, which may influence receptor binding or metabolic stability .

Modified Purine Derivatives with Functionalized Side Chains

1-[(2-Hydroxyethoxy)Methyl]adenine

- Structural Features : Hydroxyethoxy side chain attached to the N1 position of adenine (CAS 31383-66-1) ().

- Pharmacological Activity : Improved solubility due to the hydrophilic hydroxyethoxy group. Explored for antiviral applications.

- Key Differences: Unlike this compound, this compound lacks substitutions at C2 and N6, focusing instead on side-chain modifications to enhance bioavailability .

2-Methoxyethyl N-(5-Amino-2-Methoxyphenyl)-Beta-Alaninate

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Substitution Effects: The N6-methoxy group in this compound introduces steric and electronic modifications that alter binding to enzymes like adenosine deaminase, compared to N6-methyl or unmodified adenines .

- Therapeutic Potential: Aminoindanes (e.g., MMAI) share functional group similarities (methoxy and amino) but differ in core structure, leading to divergent pharmacological targets (e.g., serotonin receptors vs. purine metabolic pathways) .

- Metabolic Stability: Methoxy groups generally enhance metabolic resistance to oxidative degradation compared to hydroxyl or methyl groups, as seen in aminoindane analogs .

生物活性

2-Amino-N(6)-methoxyadenine (commonly referred to as 2-AM) is a modified adenine compound that has garnered attention in biochemical and molecular biology research due to its potential biological activities. This article explores the biological activity of 2-AM, emphasizing its role in cellular processes, mechanisms of action, and implications for genetic regulation and epigenetics.

Chemical Structure and Properties

2-AM is an adenine derivative characterized by the presence of an amino group at the 2-position and a methoxy group at the N(6) position. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₈N₄O₂

- Molecular Weight : 168.16 g/mol

Epigenetic Regulation

Recent studies have highlighted the role of N(6)-methyladenosine (m6A) modifications in DNA and RNA, suggesting that similar modifications, such as those introduced by 2-AM, could influence gene expression and chromatin dynamics. For instance, N6-methyladenine has been shown to regulate gene expression through interactions with chromatin organizers like SATB1, which are crucial during early developmental stages .

Influence on Gene Expression

Research indicates that modifications at the N(6) position can impact transcriptional activity. In particular, m6A modifications have been linked to the regulation of various genes involved in cell proliferation and differentiation. The introduction of such modifications can lead to changes in histone modification patterns, thereby influencing transcription factor binding and gene expression profiles .

Case Study: Effects on Cell Viability

A study examining the effects of N6-methyladenine on human cells demonstrated that its introduction led to a reduction in cell viability, particularly when methylation occurred at GANTC motifs. This suggests that adenine methylation can directly affect cellular proliferation .

Table: Summary of Biological Activities Associated with 2-AM

Implications for Research and Therapeutics

The biological activities of 2-AM suggest its potential utility in therapeutic applications, particularly in cancer research where gene regulation plays a pivotal role. By manipulating adenine modifications, researchers could develop strategies to control gene expression patterns associated with tumorigenesis.

Q & A

Basic Research Questions

Q. How is 2-Amino-N⁶-methoxyadenine synthesized and characterized in research settings?

- Methodology : Synthesis typically involves nucleoside modification via methoxylation of adenosine derivatives. Solid-phase oligonucleotide synthesis is employed to incorporate the modified base into DNA strands. Characterization includes:

- Mass spectrometry (MS) and NMR to confirm molecular structure and purity.

- HPLC for purification and quantification of modified oligonucleotides.

- X-ray crystallography to resolve atomic-level structural details, often using SHELX programs for refinement .

Q. What analytical techniques confirm the structural integrity of 2-Amino-N⁶-methoxyadenine in oligonucleotides?

- Key techniques :

- Circular Dichroism (CD) Spectroscopy : Detects conformational changes in DNA duplexes caused by methoxy modification.

- Thermal Denaturation (Tm) Studies : Measures stability of base-pairing interactions; reduced Tm values indicate altered hydrogen bonding .

- Crystallographic Analysis : Resolves hydrogen-bonding patterns, confirming that N⁶-methoxyadenine mimics guanine by pairing with cytidine via Watson-Crick geometry .

Advanced Research Questions

Q. How does 2-Amino-N⁶-methoxyadenine induce mutagenesis, and how can conflicting data from biochemical and structural assays be reconciled?

- Mechanism : The N⁶-methoxy group forces adenine into the imino tautomer, enabling it to pair with cytidine instead of thymidine. This mimics guanine-cytidine pairing, leading to replication errors and A→G transitions .

- Resolving contradictions :

- Orthogonal Validation : Combine crystallographic data (static structure) with molecular dynamics (MD) simulations to assess dynamic base-pairing behavior.

- Enzymatic Assays : Use DNA polymerases with proofreading activity to quantify misincorporation rates, cross-referenced with structural data .

Q. What computational strategies predict the base-pairing behavior of 2-Amino-N⁶-methoxyadenine in non-canonical DNA structures?

- Approaches :

- Density Functional Theory (DFT) : Models hydrogen-bonding energy and tautomeric stability of the modified base.

- MD Simulations : Predicts flexibility of methoxy-modified duplexes under physiological conditions.

- Comparative Analysis : Benchmark computational results against crystallographic data (e.g., PDB entries from studies like d(CGCGmo⁶AATCCGCG)) .

Q. How can researchers design experiments to study the repair mechanisms of DNA containing 2-Amino-N⁶-methoxyadenine?

- Experimental Design :

- Cell-Free Systems : Incubate modified oligonucleotides with repair enzymes (e.g., AlkB dioxygenases) and quantify repair kinetics via gel electrophoresis.

- Cellular Models : Transfect plasmids containing the modified base into repair-deficient cell lines (e.g., E. coli AlkB mutants) and sequence replication products.

- Structural Biology : Co-crystallize repair enzymes with damaged DNA to identify recognition and excision mechanisms .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between crystallographic data and biochemical activity assays for 2-Amino-N⁶-methoxyadenine?

- Root Causes :

- Crystallography captures static, energy-minimized states, while biochemical assays reflect dynamic, solution-phase behavior.

- Resolution Strategies :

- Multi-Technique Integration : Validate findings using small-angle X-ray scattering (SAXS) for solution-phase structural insights.

- pH and Ionic Strength Controls : Assess how environmental factors influence base-pairing stability in crystallographic vs. solution conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。